![molecular formula C10H16N2O2 B8010081 1-((5-Oxo-2-pyrrolidinyl)carbonyl)piperidine CAS No. 59388-44-2](/img/structure/B8010081.png)
1-((5-Oxo-2-pyrrolidinyl)carbonyl)piperidine
Overview
Description
1-((5-Oxo-2-pyrrolidinyl)carbonyl)piperidine is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((5-Oxo-2-pyrrolidinyl)carbonyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-Oxo-2-pyrrolidinyl)carbonyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic Properties and Quantum Mechanical Study : A study by Devi, Bishnoi, and Fatma (2020) focused on the spectroscopic properties of a closely related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, using techniques like FT-IR, NMR, UV, and quantum chemical methods. This research provides insights into the molecular properties and potential applications of similar compounds in quantum chemistry (Devi, Bishnoi, & Fatma, 2020).
Novel Synthesis Method : Karthikeyan, Perumal, and Balasubramanian (2007) described a novel method for synthesizing substituted pyrrolidines and piperidines, which could include derivatives of the compound . Their method involved one-pot, three-component tandem reactions, highlighting an efficient approach to creating complex organic structures (Karthikeyan, Perumal, & Balasubramanian, 2007).
Development of Novel Nitroxyl Radicals : A study by Kinoshita et al. (2009) on nitroxyl radicals, including piperidine and pyrrolidine derivatives, examined their potential as antioxidants, contrast agents, and polymerization mediators. This research indicates the versatility of such compounds in various scientific and medical applications (Kinoshita et al., 2009).
Molecular and Crystal Structures : Kuleshova and Khrustalev (2000) investigated the molecular and crystal structures of hydroxy derivatives of hydropyridine, which are structurally similar to the compound . Their research provides insights into the conformation and molecular packing in crystals, relevant to the study of 1-((5-Oxo-2-pyrrolidinyl)carbonyl)piperidine (Kuleshova & Khrustalev, 2000).
Synthesis of 3-(Pyrrolidin-1-yl)piperidine : Smaliy et al. (2011) proposed a new method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound related to 1-((5-Oxo-2-pyrrolidinyl)carbonyl)piperidine. Their research contributes to the understanding of synthesizing complex organic molecules, which is crucial for pharmaceutical and chemical industries (Smaliy et al., 2011).
properties
IUPAC Name |
5-(piperidine-1-carbonyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-9-5-4-8(11-9)10(14)12-6-2-1-3-7-12/h8H,1-7H2,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWRRBABHQUJMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861204 | |
Record name | 5-(Piperidine-1-carbonyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Oxo-2-pyrrolidinyl)carbonyl)piperidine | |
CAS RN |
59388-44-2 | |
Record name | Piperidine, 1-((5-oxo-2-pyrrolidinyl)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059388442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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